molecular formula C7H3ClF3N3O3 B12954771 N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide CAS No. 60792-74-7

N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12954771
CAS No.: 60792-74-7
M. Wt: 269.56 g/mol
InChI Key: LXFBDVDAJQAFNR-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro and nitro group on the pyridine ring, along with a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-chloro-3-nitropyridine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or DMF, and mild heating.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of N-(4-amino-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide.

    Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both chloro and nitro groups on the pyridine ring, along with a trifluoroacetamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

60792-74-7

Molecular Formula

C7H3ClF3N3O3

Molecular Weight

269.56 g/mol

IUPAC Name

N-(4-chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C7H3ClF3N3O3/c8-3-1-2-12-5(4(3)14(16)17)13-6(15)7(9,10)11/h1-2H,(H,12,13,15)

InChI Key

LXFBDVDAJQAFNR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)[N+](=O)[O-])NC(=O)C(F)(F)F

Origin of Product

United States

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